N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has shown that compounds structurally related to "N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide" are synthesized for their significant cardiac electrophysiological activities. These compounds, particularly those within the N-substituted imidazolylbenzamides and benzene-sulfonamides classes, have demonstrated potency comparable to known selective class III agents, indicating their potential application in addressing cardiac arrhythmias (Morgan et al., 1990).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
The synthesis of indazole arylsulfonamides, including those with functionalities akin to "this compound," has been explored for their potential as human CCR4 antagonists. These compounds aim to modulate immune responses, demonstrating the chemical's relevance in immunology and potential therapeutic applications (Procopiou et al., 2013).
Neuroleptic Activity
Benzamides, similar to "this compound," have been synthesized and evaluated for their neuroleptic activity. These compounds, through their action on the central nervous system, present a potential avenue for the treatment of psychosis and related disorders (Iwanami et al., 1981).
Histone Deacetylase Inhibition
The compound "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide" (MGCD0103), which shares a benzamide core with "this compound," has been identified as a selective small molecule histone deacetylase (HDAC) inhibitor. This activity suggests the potential of related compounds in epigenetic modulation and cancer therapy (Zhou et al., 2008).
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-14-8-5-7-13(11-14)18-17(20)15-9-6-10-16(12(15)2)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLCLPAZWHXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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